![molecular formula C26H26ClN7O2S2 B3003612 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 672332-08-0](/img/structure/B3003612.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H26ClN7O2S2 and its molecular weight is 568.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vasodilatory and Antiasthmatic Potential
Research has explored the synthesis and biological activity of xanthene derivatives related to the chemical structure . These studies have focused on developing compounds with vasodilatory and potential anti-asthmatic effects. The development of Phosphodiesterase 3 inhibitors, a category under which these compounds fall, is a current area of interest for anti-asthmatic agents. It's found that compounds with electron withdrawing groups, such as those with di-chloro substitution, show significant vasodilatory activity, suggesting potential as potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Serotonin and Dopamine Receptor Affinity
A series of derivatives, including those similar to the specified compound, were synthesized and evaluated for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. This research has contributed to understanding the structure-affinity relationships for these compounds. Certain derivatives were identified as potent dual 5-HT6/D2 receptors ligands, indicating potential implications for psychological and neurological therapies (Żmudzki et al., 2015).
Antidepressant and Anxiolytic Activities
Studies on 8-aminoalkyl derivatives of purine-2,6-dione, structurally related to the compound , have shown that they can act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties. This suggests potential uses in developing treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antimicrobial Applications
Some derivatives have been explored for their antimicrobial properties. Research into the synthesis of novel benzothiazoles, which are structurally related to the given compound, has indicated potential antimicrobial applications, although specific activities vary widely among different derivatives (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).
Antiplatelet Drug Development
The pharmacokinetic parameters of related compounds have been studied, especially in developing new antiplatelet drugs. These studies provide insights into the bioavailability and potential therapeutic applications of such compounds in treating conditions requiring platelet aggregation inhibition (Smirnova et al., 2021).
作用機序
Target of Action
The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .
Mode of Action
The compound interacts with its target by binding to the active site of the LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors . Docking studies have shown that the compound binds to the LasR system with better affinity compared to reference compounds .
Biochemical Pathways
By inhibiting the LasR system, the compound affects the quorum sensing pathways in Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . The inhibition of these pathways can therefore disrupt these behaviors and reduce the bacteria’s pathogenicity .
Result of Action
The result of the compound’s action is a disruption of the bacteria’s quorum sensing pathways, leading to a reduction in behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s pathogenicity and make them more susceptible to treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other bacteria and the availability of nutrients can affect the bacteria’s quorum sensing pathways and therefore the efficacy of the compound Additionally, the stability of the compound can be affected by factors such as temperature and pH
生化学分析
Biochemical Properties
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been found to interact with various enzymes and proteins . It has shown promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Cellular Effects
In terms of cellular effects, this compound has been observed to have significant impacts on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Docking studies revealed that it binds to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . It displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM and exhibited good anti hyperglycemic efficacy in streptozotocin induced diabetic Wistar rats .
特性
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O2S2/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-37-25-28-19-8-3-4-9-20(19)38-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZRBAQGFKDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)
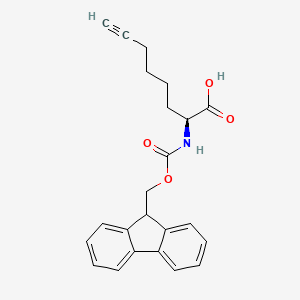
![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)
![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)
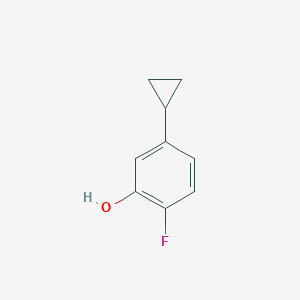
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)
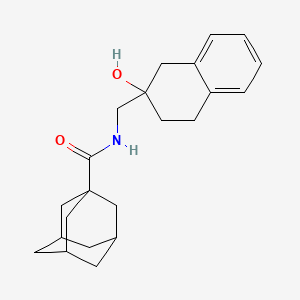
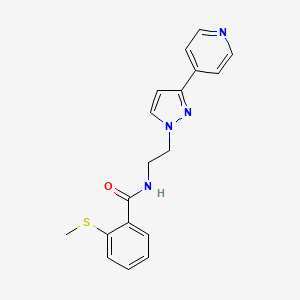

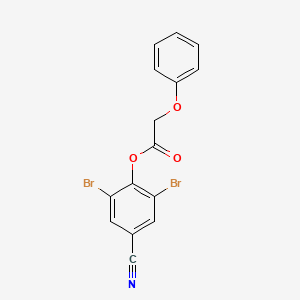
![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)

